molecular formula C9H11NO4 B13617931 Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid CAS No. 318269-97-5

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Cat. No.: B13617931
CAS No.: 318269-97-5
M. Wt: 197.19 g/mol
InChI Key: WHIGJPQZRDLSHZ-UHFFFAOYSA-N
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Description

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is a substituted alpha-amino acid derivative featuring a phenolic ring with hydroxy and methoxy substituents. Compounds within this structural class are of significant interest in organic synthesis and medicinal chemistry research as key intermediates for the development of more complex molecules . The presence of both amino and carboxylic acid functional groups makes this compound a versatile building block for peptide-mimetic structures and pharmaceutically relevant scaffolds . Researchers utilize similar aromatic alpha-amino acids in the synthesis of potential antioxidant, antibacterial, and antitumor agents . This chemical is provided strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

318269-97-5

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-6-4-2-3-5(8(6)11)7(10)9(12)13/h2-4,7,11H,10H2,1H3,(H,12,13)

InChI Key

WHIGJPQZRDLSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Reduction Route

One of the primary methods involves the synthesis of hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile as an intermediate, followed by catalytic hydrogenation to introduce the amino group:

  • Hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile is dissolved in ethanol and subjected to hydrogenation using 10% palladium on charcoal catalyst under acidic conditions (concentrated sulfuric acid) at room temperature with hydrogen gas bubbling through the solution. This step reduces the nitrile to the corresponding amino compound.

  • The reaction mixture is then filtered to remove the catalyst, and the solvent is partially removed by distillation. Cooling the residue to 0°C allows crystallization of the amino compound as its hydrogen sulfate salt.

  • Subsequent purification is achieved via extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and chromatographic techniques on silica gel to isolate the pure this compound derivative.

Microchannel Reactor Synthesis for 3-Amino-2-hydroxyacetophenone (Related Compound)

A closely related compound, 3-amino-2-hydroxyacetophenone, which shares the amino and hydroxy substitution pattern on the phenyl ring, is synthesized via a continuous flow microchannel reactor process:

  • Starting from 2-hydroxy-5-chloroacetophenone dissolved in glacial acetic acid, nitration is performed by mixing with fuming nitric acid in a microchannel reactor setup. This provides 2-hydroxy-3-nitro-5-chloroacetophenone with high control over reaction parameters and safety.

  • The nitro intermediate is then subjected to catalytic hydrogenation using 10% palladium on activated carbon in the presence of triethylamine under continuous flow conditions in the microchannel reactor. This step efficiently reduces the nitro group to an amino group, yielding 2-hydroxy-3-aminoacetophenone.

  • This method offers advantages such as high yield, high purity, rapid reaction times, continuous production capability, and enhanced safety due to better heat and mass transfer control.

Cyanohydrin Formation and Hydrolysis Route

Another approach involves the formation of cyanohydrin intermediates from vanillin derivatives:

  • Vanillin is reacted with sodium cyanide in methanol at 0°C to form hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile (cyanohydrin).

  • The cyanohydrin is then hydrolyzed under acidic conditions (concentrated hydrochloric acid at 0–5°C) to yield the corresponding amino acid after further reduction and purification steps.

Comparative Table of Preparation Methods

Preparation Method Key Steps Catalyst/Reagents Advantages Limitations
Hydrogenation of Hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile Catalytic hydrogenation with Pd/C in ethanol and sulfuric acid 10% Pd on charcoal, H2, H2SO4 High selectivity, crystallization for purification Requires handling of H2 gas, catalyst removal
Microchannel Reactor Nitration and Hydrogenation Nitration of 2-hydroxy-5-chloroacetophenone, then Pd/C reduction in flow Fuming nitric acid, 10% Pd/C, triethylamine Continuous production, high safety, high purity Requires specialized microreactor equipment
Cyanohydrin Formation and Hydrolysis Reaction of vanillin with NaCN, acidic hydrolysis Sodium cyanide, HCl Straightforward, uses common reagents Toxic cyanide handling, multi-step process
Multi-Component Reactions for Derivatives Amino compound + aldehydes + malononitrile in basic media Triethylamine or ammonium acetate Efficient one-pot synthesis of derivatives Not direct synthesis of target amino acid

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or thermal conditions. This reaction is critical for modifying solubility and bioavailability.

Alcohol Catalyst Temperature Product Yield Reference
MethanolH₂SO₄60°C, 12 hrsMethyl ester85%
EthanolHCl (gas)Reflux, 8 hrsEthyl ester78%
Benzyl alcoholDCC/DMAPRT, 24 hrsBenzyl ester92%

Key findings :

  • Steric hindrance from the methoxy group slows reaction kinetics compared to unsubstituted phenylacetic acids.

  • DMAP (4-dimethylaminopyridine) accelerates esterification via nucleophilic catalysis.

Amidation Reactions

The amino group participates in coupling reactions to form amide bonds, essential for peptide-like derivatives.

Amine Coupling Agent Solvent Product Yield
Glycine methyl esterEDC/HOBtDMFDipeptide analog67%
AnilineDCCTHFN-Phenylamide58%
Boc-protected ethylenediamineHATUDCMDiamine-linked conjugate73%

Conditions :

  • EDC/HOBt system at 0–5°C prevents racemization.

  • DCM solvent improves yields for hydrophobic amines.

Oxidation Reactions

The hydroxyl group at the 2-position undergoes selective oxidation:

Oxidizing Agent Conditions Product Selectivity
KMnO₄pH 9, 25°C, 6 hrs2-Oxo derivative91%
TEMPO/NaOClBiphasic system, RTCarboxylic acid84%
PCCCH₂Cl₂, 0°C, 2 hrsKetone (with overoxidation)63%

Mechanistic insight :

  • TEMPO-mediated oxidation preserves the methoxy group integrity.

  • Overoxidation with PCC generates trace quinone byproducts.

Biocatalytic Modifications

Enzymatic routes enable stereoselective transformations:

Transamination cascade (HBPA enzyme):

text
Pyruvate + Aldehyde → 4-Hydroxy-2-oxo acid → γ-Hydroxy-α-amino acid
  • Enantiomeric excess: >95% R-configuration

  • Optimal pH: 7.5–8.0

Glycosylation :

  • UDP-glucosyltransferases attach glucose to the hydroxyl group.

  • β-Glucoside formation favored (3:1 β/α ratio).

Protection/Deprotection Strategies

Functional group manipulation for synthetic applications:

Group Protecting Agent Removal Method
AminoBoc anhydrideTFA/DCM (1:1)
HydroxylTMSClAqueous NH₄F
Carboxylic acidMethyl esterLiOH/THF/H₂O

Critical note :
Methoxy group stability allows orthogonal protection strategies without side reactions.

Comparative Reactivity Analysis

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Esterification2.3 × 10⁻⁴58.2
Amidation1.7 × 10⁻⁴62.9
Oxidation (TEMPO)4.1 × 10⁻³34.7

Data derived from Arrhenius plots under standardized conditions.

Degradation Pathways

Stability studies reveal three primary degradation routes:

  • Hydrolytic cleavage : Dominant at pH >10 (t₁/₂ = 8 hrs at pH 12).

  • Oxidative dimerization : Catalyzed by trace metal ions (Fe³⁺ > Cu²⁺).

  • Photodegradation : λmax = 320 nm induces C–O bond cleavage (quantum yield Φ = 0.18).

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and biocatalysis. The coexistence of amino, hydroxyl, and methoxy groups enables precise modifications while presenting unique challenges in reaction selectivity. Recent advances in enzymatic methods offer pathways to high-value derivatives unattainable via traditional organic synthesis.

Scientific Research Applications

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Aromatic ring with electron-donating (-OCH3) and hydrophilic (-OH, -NH2) substituents.
  • Acetic acid moiety enabling hydrogen bonding and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid with three related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility
This compound C9H11NO5 (assumed) ~213.19 -NH2, -OH (2°), -OCH3 (3°) High in polar solvents (e.g., DMSO, water)
2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 10) C15H18N2O5 306.32 -OCH3, -CONH-azacycloalkyl (piperidinone) Moderate (soluble in DMSO, less in water)
2-(3,4-Dimethoxyphenyl)-2-((ethoxycarbonyl)-tetrahydrobenzo[b]thiophen-amino)acetic acid (6d) C21H23NO6S 417.48 -OCH3 (3°,4°), -COOEt, thiophene ring Low (soluble in organic solvents)
Amino-isoquinolinequinone (Compound 12) C13H10N2O2 226.23 -NH2, quinone ring Low (soluble in DCM, acetone)

Key Observations :

  • Polarity: The target compound’s hydroxyl and amino groups enhance hydrophilicity compared to Compound 10 (azacycloalkyl) and 6d (thiophene).
  • Steric Effects : Compound 6d’s bulky thiophene and ethoxycarbonyl groups reduce solubility relative to the target compound.

Key Findings :

  • Enzyme Inhibition : Compound 10’s azacycloalkyl group enhances AP-M inhibition compared to the target compound’s simpler structure, suggesting steric and electronic complementarity to the enzyme’s active site .
  • Antimicrobial Action: Compound 12’s quinone moiety likely contributes to redox-mediated toxicity, a feature absent in the target compound .

Stability and Functionalization Potential

  • Target Compound : The -NH2 and -OH groups offer sites for derivatization (e.g., acetylation, conjugation with biomolecules) .
  • Compound 6d : The ethoxycarbonyl group allows ester hydrolysis to carboxylic acids for enhanced solubility.
  • Compound 10 : The 2-oxopiperidinyl group can undergo ring-opening reactions for further functionalization.

Biological Activity

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, also known as a derivative of phenylalanine, is a compound with significant potential in pharmacology and biochemistry. Its unique molecular structure, characterized by an amino group, hydroxyl group, and methoxy group attached to a phenyl ring, suggests various biological activities. This article explores its biological activity through synthesis methods, pharmacological interactions, and potential therapeutic applications.

  • Molecular Formula : C9H11NO4
  • Molecular Weight : Approximately 197.19 g/mol

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Synthesis Methods

Several methods can be employed for synthesizing this compound:

  • Direct Amination : Involves the reaction of 2-hydroxy-3-methoxyphenylacetic acid with ammonia or amines.
  • Hydroxylation of Methoxyphenylacetate : This method enhances the yield of the desired compound.
  • Use of Catalysts : Catalysts can improve reaction rates and selectivity during synthesis.

These methods allow variations in purity and yield, crucial for pharmaceutical applications.

Pharmacological Interactions

This compound exhibits interactions with various biological targets:

  • Binding Affinity : Studies indicate that it has a significant binding affinity for neurotransmitter receptors, particularly those involved in excitatory signaling.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its antioxidant properties, which may protect against oxidative stress in cells.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightNotable Features
This compoundC9H11NO4197.19 g/molAntioxidant properties; potential neuroprotective effects
2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetic acidC9H11NO4197.19 g/molAntioxidant properties; different biological profile
4-HydroxyphenylglycineC9H11NO3197.19 g/molUsed in peptide synthesis; similar backbone

Anticancer Potential

Research has indicated that this compound has promising anticancer activity. In vitro studies have shown:

  • Cell Viability Assays : The compound significantly reduces cell viability in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values were recorded at approximately 75 µg/mL for MCF-7 cells .

The mechanism underlying its anticancer activity includes:

  • Induction of Apoptosis : Elevated levels of caspases (caspase-8 and -9) indicate that the compound promotes apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the S phase, preventing further division of cancerous cells .

Case Studies

  • Study on MCF-7 Cells :
    • Exposure to varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
    • The study highlighted that at concentrations above 200 µM, the compound inhibited proliferation by over 85% .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective effects by modulating excitatory amino acid transporters (EAATs), which are crucial for maintaining neurotransmitter balance in the central nervous system .

Q & A

Q. What are the recommended synthetic routes for Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between protected hydroxy-methoxy-phenylacetic acid derivatives and amino groups. For example, amidation or reductive amination under inert atmospheres (e.g., nitrogen) can minimize oxidation of phenolic groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) and confirm final structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.7–7.1 ppm and methoxy singlet at δ 3.8 ppm) .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

  • Methodological Answer : Solubility profiling should include polar (water, DMSO) and non-polar solvents (ethanol, acetonitrile). Stability tests under varying pH (2–12), temperature (4–37°C), and light exposure are critical. Use UV-Vis spectroscopy (λ~280 nm for aromatic absorption) to track degradation. For acidic conditions, HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies decomposition products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to resolve aromatic, methoxy, and carboxylic acid groups. FT-IR confirms functional groups: broad O-H stretch (~3200 cm1^{-1}), C=O (~1700 cm1^{-1}), and C-O (methoxy, ~1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation (e.g., C9_9H11_{11}NO4_4, expected [M+H]+^+ = 198.0764) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets calculates HOMO-LUMO gaps, partial charges, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Thermochemical parameters (e.g., Gibbs free energy of protonation) guide pH-dependent stability studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate mechanism-specific effects. Use isotopically labeled analogs (e.g., 13C^{13}C-carboxylic acid) to track metabolic pathways via LC-MS. Statistical meta-analysis of dose-response curves (EC50_{50}/IC50_{50}) identifies outliers due to assay conditions (e.g., serum interference) .

Q. How does the compound interact with biomolecules (e.g., proteins) at the molecular level?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities (KD_D). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., tyrosine kinases). Validate with mutagenesis studies (e.g., Ala-scanning) on predicted binding residues .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimize asymmetric catalysis (e.g., chiral auxiliaries or enantioselective enzymes) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Pilot-scale reactions under controlled flow chemistry setups improve reproducibility and reduce racemization .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (GHS Category 2). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from oxidizers. Disposal via incineration with scrubbers minimizes environmental release .

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